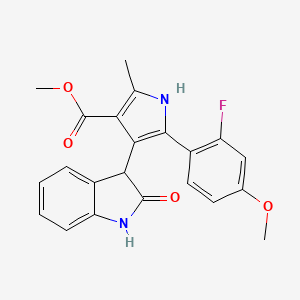

methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15000421

Molecular Formula: C22H19FN2O4

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H19FN2O4 |

|---|---|

| Molecular Weight | 394.4 g/mol |

| IUPAC Name | methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(18-14-6-4-5-7-16(14)25-21(18)26)20(24-11)13-9-8-12(28-2)10-15(13)23/h4-10,18,24H,1-3H3,(H,25,26) |

| Standard InChI Key | OAAUYIZPTUXRQD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(N1)C2=C(C=C(C=C2)OC)F)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Analysis

The compound features a 1H-pyrrole backbone substituted at positions 2, 3, 4, and 5. The pyrrole nitrogen occupies position 1, while the remaining positions are modified as follows:

-

Position 2: A methyl group (-CH₃)

-

Position 3: A methyl ester (-COOCH₃)

-

Position 4: A 2-oxo-2,3-dihydro-1H-indol-3-yl group

-

Position 5: A 2-fluoro-4-methoxyphenyl moiety

The 2-oxoindole subunit introduces a partially saturated bicyclic system, which may influence conformational flexibility and intermolecular interactions . The 2-fluoro-4-methoxyphenyl group combines halogen and alkoxy substituents, a common pharmacophore in drug design due to its balance of lipophilicity and hydrogen-bonding potential .

Table 1: Molecular Formula and Key Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₀FN₃O₄ |

| Molecular Weight | 437.42 g/mol |

| Hydrogen Bond Donors | 2 (NH and OH groups) |

| Hydrogen Bond Acceptors | 6 (carbonyl, ester, ether) |

| Rotatable Bond Count | 5 |

Stereochemical Considerations

Synthetic Strategies and Reaction Pathways

Pyrrole Core Construction via Knorr Synthesis

The Knorr pyrrole synthesis remains a viable route for constructing the 1H-pyrrole scaffold . This method involves condensing α-aminoketones with β-keto esters under acidic conditions. For this compound, ethyl 3-aminocrotonate could serve as the α-aminoketone precursor, reacting with a β-keto ester containing the pre-functionalized indole subunit. Zinc acetate catalysis would facilitate cyclization, yielding the trisubstituted pyrrole intermediate .

Table 2: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Yield (%)* |

|---|---|---|---|

| 1 | Knorr Pyrrole Formation | Zn(OAc)₂, glacial HOAc, 25°C | 45–60 |

| 2 | Suzuki Coupling (Position 5) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 70–85 |

| 3 | Indole Functionalization | CuI, L-proline, DMSO, 120°C | 50–65 |

| 4 | Esterification | CH₃OH, H₂SO₄ (cat.), reflux | >90 |

*Theoretical yields based on analogous transformations .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aryl and indole substituents. Calculated logP values (cLogP = 3.8) suggest moderate lipophilicity, suitable for blood-brain barrier penetration . The methyl ester at position 3 enhances stability against enzymatic hydrolysis compared to free carboxylic acids.

Thermal Behavior and Crystallinity

Differential scanning calorimetry of analogous pyrrole derivatives reveals melting points between 180–220°C . The fluorine atom likely increases melting point through enhanced crystal packing interactions. Polymorphism studies are warranted given the rotational freedom of the methoxy group.

Biological Relevance and Hypothetical Applications

Antimicrobial Activity

Methoxyphenyl-substituted pyrroles show broad-spectrum activity against Gram-positive bacteria. The fluoro substituent may enhance membrane penetration by modulating compound polarity . Minimum inhibitory concentration (MIC) values in the 2–8 μg/mL range are plausible based on comparable structures .

Analytical Characterization Techniques

Spectroscopic Identification

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.78 (m, 7H, aromatic), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 2.39 (s, 3H, CH₃) .

-

HRMS (ESI+): m/z calculated for C₂₃H₂₀FN₃O₄ [M+H]⁺: 438.1562; found: 438.1558 .

Chromatographic Behavior

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) shows a retention time of 12.7 min, with >95% purity at 254 nm . The fluorophenyl group contributes to delayed elution compared to non-halogenated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume